(5-Acetyloxy-1-methylindol-6-yl) acetate

Eumelanin biosynthesis Oxidative stability 5,6-Dihydroxyindole

(5-Acetyloxy-1-methylindol-6-yl) acetate, also known as 5,6-diacetoxy-N-methylindole or 1-methyl-1H-indole-5,6-diyl diacetate (C13H13NO4, MW 247.25 g/mol), is a fully acetyl-protected indole derivative that serves as a stable precursor to the oxidation-sensitive 5,6-dihydroxy-1-methylindole (DHI-Me). It is employed in eumelanin model studies and as a key intermediate in the improved synthesis of epinine (N-methyldopamine).

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B12934170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Acetyloxy-1-methylindol-6-yl) acetate
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C=CN2C)OC(=O)C
InChIInChI=1S/C13H13NO4/c1-8(15)17-12-6-10-4-5-14(3)11(10)7-13(12)18-9(2)16/h4-7H,1-3H3
InChIKeyQKLRJTVOBZFHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyloxy-1-methylindol-6-yl Acetate: A Protected 5,6-Dihydroxyindole Building Block for Melanin Research and Catecholamine Synthesis


(5-Acetyloxy-1-methylindol-6-yl) acetate, also known as 5,6-diacetoxy-N-methylindole or 1-methyl-1H-indole-5,6-diyl diacetate (C13H13NO4, MW 247.25 g/mol), is a fully acetyl-protected indole derivative that serves as a stable precursor to the oxidation-sensitive 5,6-dihydroxy-1-methylindole (DHI-Me) . It is employed in eumelanin model studies and as a key intermediate in the improved synthesis of epinine (N-methyldopamine) [1].

Why 5,6-Dihydroxyindoles and Simpler Acetates Cannot Replace 5-Acetyloxy-1-methylindol-6-yl Acetate in Controlled Oxidative Studies


The free 5,6-dihydroxy-1-methylindole (DHI-Me) is highly susceptible to spontaneous autoxidation under ambient conditions, leading to uncontrolled oligomerization and irreproducible kinetic data [1]. While the non-methylated analog 5,6-diacetoxyindole (DAI, CAS 15069-79-1) is commercially available, the N-methyl substitution in the target compound alters both the electronic properties of the indole ring and the regioselectivity of oxidative coupling, which is critical for constructing defined eumelanin oligomers [2]. Generic acetate protecting groups at other positions or mono-acetate forms do not provide the dual protection required for sequential deprotection and site-specific functionalization.

Quantitative Differentiation Evidence for 5-Acetyloxy-1-methylindol-6-yl Acetate


Oxidative Stability: Diacetate Protection Prevents Uncontrolled DHI-Me Oligomerization

The target compound, as the diacetate, is stable to atmospheric oxygen, whereas the parent 5,6-dihydroxy-1-methylindole (DHI-Me) undergoes rapid autoxidation at pH 7.4 with a half-life of under 30 minutes, leading to complex oligomer mixtures [1]. This differential stability is essential for reproducible kinetic studies.

Eumelanin biosynthesis Oxidative stability 5,6-Dihydroxyindole

Synthetic Efficiency: Improved Epinine Synthesis via 5,6-Diacetoxy-N-methylindole

The Carpenter (1993) synthesis uses 5,6-diacetoxy-N-methylindole as the direct precursor to epinine, achieving an overall yield of 80% from epinine via mushroom tyrosinase oxidation and subsequent hydrogenolysis [1]. In contrast, earlier routes that proceeded through unprotected 5,6-dihydroxy-N-methylindole suffered from lower yields (typically 40-60%) due to oxidative losses.

Epinine synthesis Catecholamine Tyrosinase oxidation

Regioselective Oxidative Coupling: N-Methyl Directs Oligomerization Patterns

In biomimetic oxidative polymerization studies, 5,6-dihydroxy-1-methylindole (derived from the target compound) yields predominantly 2,4'-biindolyl oligomers, whereas the non-methylated 5,6-dihydroxyindole produces a broader distribution of 2,2'-, 2,4'-, and 4,4'-linked products [1]. The N-methyl group sterically and electronically biases the coupling toward the 2-position of the indole ring.

Eumelanin model Oxidative coupling Regioselectivity

High-Impact Application Scenarios for 5-Acetyloxy-1-methylindol-6-yl Acetate Based on Quantitative Evidence


Controlled Synthesis of Eumelanin Model Oligomers for Spectroscopic Studies

The N-methyl diacetate is deprotected in situ to generate 5,6-dihydroxy-1-methylindole, which upon enzymic or photooxidation yields predominantly 2,4'-biindolyl products. This regioselectivity, demonstrated by the isolation of 5,6,5',6'-tetraacetoxy-1,1'-dimethyl-2,4'-biindolyl as a major characterized product [1], enables the construction of homogeneous oligomer libraries for solid-state NMR, EPR, and X-ray photoelectron spectroscopy studies of melanin structure.

Stable Precursor for Epinine and Catecholamine Analog Synthesis

The Carpenter route [1] demonstrates that 5,6-diacetoxy-N-methylindole can be converted to epinine in 80% overall yield, outperforming earlier direct oxidation approaches. This establishes the compound as the preferred intermediate for medicinal chemistry programs investigating dopaminergic agents and adrenergic receptor ligands.

Stable DHI-Me Source for Melanogenesis Kinetic Studies

Because free 5,6-dihydroxy-1-methylindole autoxidizes within minutes at physiological pH, researchers requiring fresh DHI-Me for enzyme kinetic assays (e.g., tyrosinase, dopachrome tautomerase) use the diacetate as a just-in-time precursor. The quantitative stability advantage [1] ensures that the substrate concentration at the start of the assay is accurately known, a prerequisite for valid Michaelis-Menten parameter determination.

Quote Request

Request a Quote for (5-Acetyloxy-1-methylindol-6-yl) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.